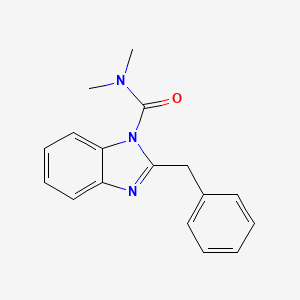
meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane: is a specialized organic compound characterized by its unique structure, which includes two bromine atoms and six fluorine atoms attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane typically involves halogenation reactions, where butane derivatives are reacted with bromine and fluorine sources under controlled conditions. The reaction conditions must be carefully managed to ensure the selective addition of halogens to the desired positions on the butane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes, often using specialized reactors to handle the reactive halogen gases. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: Meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of hydrobromic acid and other reduced derivatives.
Substitution: Halogen substitution reactions can occur, where one or more halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be facilitated by nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Hydrobromic acid, alcohols
Substitution: Various halogenated or functionalized derivatives
Aplicaciones Científicas De Investigación
Chemistry and Biology: Meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it valuable in the study of halogenated compounds and their reactivity.
Medicine: Research into the potential medicinal applications of this compound is ongoing. Its ability to interact with biological molecules may lead to the development of new pharmaceuticals or diagnostic agents.
Industry: In the industrial sector, this compound can be used as a specialty chemical in various applications, such as in the production of advanced materials or as a reagent in chemical synthesis processes.
Mecanismo De Acción
The mechanism by which meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Meso-1,4-dibromo-2,3-dimethylbutane: Similar in structure but with different halogenation patterns.
1,2-Dibromotetrafluoroethane: Another halogenated compound with a different carbon chain length.
This comprehensive overview provides a detailed understanding of meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane, its preparation, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
(2S,3R)-2,3-dibromo-1,1,1,4,4,4-hexafluorobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H/t1-,2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDAABVXWZWULA-XIXRPRMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Br)(C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@@H](C(F)(F)F)Br)(C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2960994.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2960999.png)
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2961000.png)
![5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2961001.png)
![3-[[(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2961003.png)

![N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide](/img/structure/B2961007.png)
![1-[4-(propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2961009.png)


![2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2961013.png)
![4-[(Carbamoylmethyl)amino]benzoic acid](/img/structure/B2961017.png)
